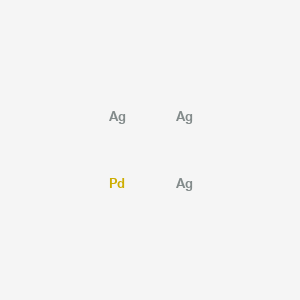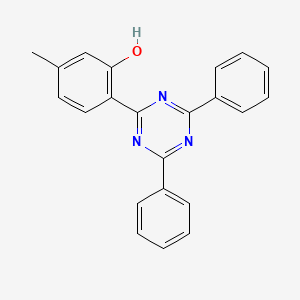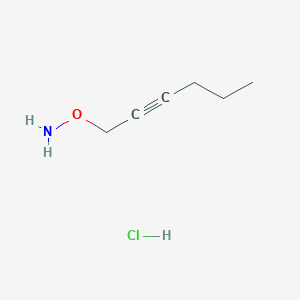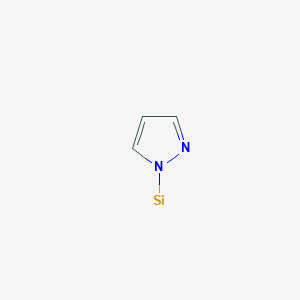
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a penta-2,4-dienal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate diene precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or other intermediates.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid moiety.
3,4-Dimethoxycinnamaldehyde: Similar structure with a cinnamaldehyde backbone.
Uniqueness
This compound is unique due to its specific penta-2,4-dienal chain, which imparts distinct chemical and biological properties
特性
CAS番号 |
154152-56-4 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C14H16O3/c1-11(8-9-15)4-5-12-6-7-13(16-2)14(10-12)17-3/h4-10H,1-3H3 |
InChIキー |
UBJMILBMBALQHC-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=O)C=CC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


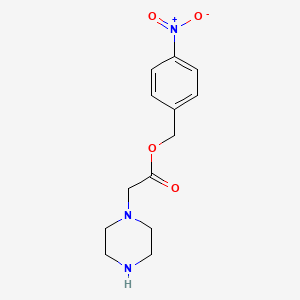
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
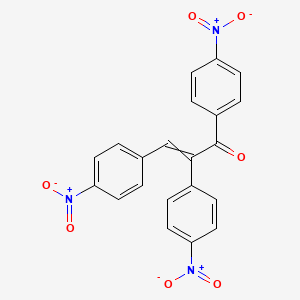
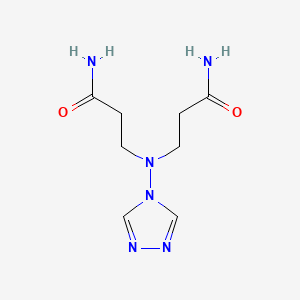
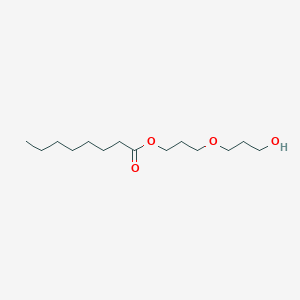
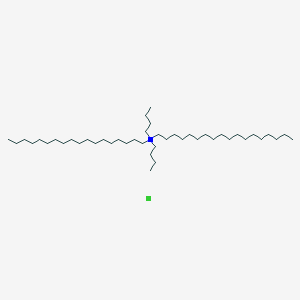
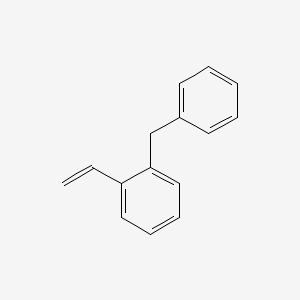
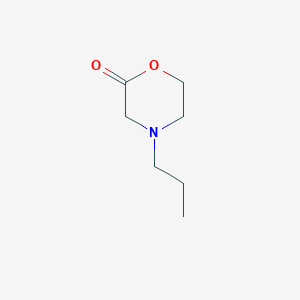
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
